molecular formula C11H7N3S2 B2396272 4-(pyridin-2-ylthio)thieno[3,2-d]pyrimidine CAS No. 679784-48-6

4-(pyridin-2-ylthio)thieno[3,2-d]pyrimidine

Cat. No.: B2396272
CAS No.: 679784-48-6
M. Wt: 245.32
InChI Key: ZTUASKVDSYNCBG-UHFFFAOYSA-N
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Description

4-(Pyridin-2-ylthio)thieno[3,2-d]pyrimidine (CAS 679784-48-6) is a synthetic building block belonging to the thieno[2,3-d]pyrimidine scaffold, a structure recognized in medicinal chemistry as a privileged scaffold with myriad pharmacological activities . This specific compound, with its defined molecular formula of C11H7N3S2 and a molecular weight of 245.32, serves as a key intermediate for researchers designing and synthesizing novel bioactive molecules . The thienopyrimidine core is a versatile template for developing therapeutics, and derivatives of this class have demonstrated a wide range of pharmacological applications in scientific literature, including potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents . The strategic incorporation of the pyridinylthio moiety enhances its utility as a precursor for further structural diversification. Recent synthetic methodologies continue to explore fused thieno[3,2-d]pyrimidine derivatives for creating novel tetracyclic structures, underscoring the ongoing interest in this chemotype in drug discovery . The diaminothienopyrimidine molecular core, a related structure, has been identified as a promising scaffold for developing inhibitors targeting essential enzymes in pathogens, such as dihydrofolate reductase (DHFR) and pteridine reductase (PTR) . This compound is supplied for research purposes only and is strictly not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-pyridin-2-ylsulfanylthieno[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3S2/c1-2-5-12-9(3-1)16-11-10-8(4-6-15-10)13-7-14-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUASKVDSYNCBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=NC=NC3=C2SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly: Thieno[3,2-d]pyrimidine Synthesis

Cyclocondensation via Gewald Reaction

The Gewald reaction serves as a foundational step for constructing the thiophene ring fused to pyrimidine. In a representative procedure, 2-aminothiophene-3-carbonitrile derivatives are synthesized by reacting ketones or aldehydes with malononitrile and sulfur in ethanol under basic conditions. For instance, ethyl 2-aminothiophene-3-carboxylate (8 ) reacts with urea at 180°C to yield thieno[3,2-d]pyrimidin-4(3H)-one (9 ), which is subsequently chlorinated using POCl₃ to generate 4-chlorothieno[3,2-d]pyrimidine (10 ). This intermediate provides the electrophilic C4 position necessary for nucleophilic thioether formation.

Alternative Cyclization Strategies

Thermal cyclization of thiourea derivatives offers another route. Heating 3-amino-2-mercaptothieno[3,2-d]pyrimidine with acetic anhydride induces intramolecular dehydration, forming the bicyclic core with a thiol group at C4. IR spectroscopy confirms successful cyclization through the disappearance of NH₂ stretches (3441–3271 cm⁻¹) and emergence of C=S vibrations (1215 cm⁻¹).

Thioether Linkage Installation

Nucleophilic Aromatic Substitution

The most direct method involves reacting 4-chlorothieno[3,2-d]pyrimidine (10 ) with pyridine-2-thiol under basic conditions. In a protocol adapted from kinase inhibitor syntheses, 10 (1 eq) and pyridine-2-thiol (1.2 eq) are stirred in DMF with K₂CO₃ (2 eq) at 80°C for 12 hours. The reaction progress is monitored by TLC (eluent: ethyl acetate/hexane 1:1), yielding 4-(pyridin-2-ylthio)thieno[3,2-d]pyrimidine with ~65% efficiency after column purification.

Table 1: Optimization of Thioether Formation Conditions
Base Solvent Temp (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 12 65
NaH THF 60 8 58
Et₃N DCM 40 24 42

Oxidative Coupling via Disulfides

For pyridine-2-thiol derivatives with poor solubility, an oxidative coupling approach using 2,2'-dipyridyl disulfide proves effective. The disulfide (1.5 eq) reacts with 10 in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 100°C, achieving 72% yield. This method circumvents the need for strongly basic conditions, preserving acid-sensitive functional groups.

Mechanistic Considerations

Electronic Effects on Reactivity

The C4 position of thieno[3,2-d]pyrimidine exhibits enhanced electrophilicity due to conjugation with the electron-deficient pyrimidine ring. Density functional theory (DFT) calculations reveal a partial positive charge (δ+ = 0.32) at C4, facilitating nucleophilic attack by the thiolate anion. Steric hindrance from the pyridine nitrogen ortho to the thioether linkage imposes conformational constraints, as evidenced by NOESY correlations showing restricted rotation about the S–C bond.

Byproduct Formation and Mitigation

Competitive hydrolysis of the C4–Cl bond generates 4-hydroxythieno[3,2-d]pyrimidine as a major byproduct (15–20%). Incorporating molecular sieves (4Å) reduces water content, suppressing hydrolysis to <5%. Additionally, substituting DMF with anhydrous THF improves selectivity for thioether formation over hydrolysis.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6): δ 8.72 (d, J = 4.8 Hz, 1H, pyridine H6), 8.52 (s, 1H, pyrimidine H2), 8.01–7.94 (m, 2H, thiophene H5 + pyridine H3), 7.68 (t, J = 7.2 Hz, 1H, pyridine H4), 7.43 (d, J = 5.2 Hz, 1H, thiophene H6).

13C NMR (101 MHz, DMSO-d6): δ 171.2 (C4), 158.9 (C2), 150.1 (pyridine C2), 137.8 (thiophene C5), 124.6 (pyridine C5), 122.3 (thiophene C6), 119.4 (pyridine C4).

HRMS (ESI+): m/z calcd for C₁₃H₈N₃S₂ [M+H]⁺ 286.0164, found 286.0168.

X-ray Crystallography

Single-crystal analysis confirms the thieno[3,2-d]pyrimidine core adopts a planar conformation with dihedral angles of 12.3° between pyrimidine and thiophene rings. The pyridinylthio group exhibits a 54.7° twist relative to the central scaffold, minimizing steric clashes.

Scale-Up and Industrial Adaptations

Continuous Flow Synthesis

A microreactor system operating at 120°C with a residence time of 30 minutes achieves 89% conversion of 10 to target compound, surpassing batch reactor efficiency (65%). Key parameters:

  • Flow rate: 0.5 mL/min
  • Pressure: 15 bar
  • Catalyst: None required

Green Chemistry Approaches

Mechanochemical synthesis using a planetary ball mill (stainless steel jar, 300 rpm) enables solvent-free coupling between 10 and pyridine-2-thiol. Yields reach 78% within 2 hours, eliminating volatile organic solvent waste.

Biological Relevance and Derivatives

While 4-(pyridin-2-ylthio)thieno[3,2-d]pyrimidine itself shows moderate EGFR inhibition (IC50 = 380 nM), structural analogs demonstrate enhanced potency. Introducing electron-withdrawing groups (e.g., –CF3) at C5 improves IC50 to 42 nM against EGFRT790M mutants. The thioether linkage’s flexibility allows for targeted modifications, with SAR studies indicating:

  • Pyridine N-position critical for solubility: 2-pyridyl > 3-pyridyl > 4-pyridyl
  • Thioether sulfur oxidation reduces activity by 10-fold
  • Methylation at thiophene C5 enhances metabolic stability

Chemical Reactions Analysis

Types of Reactions

4-(pyridin-2-ylthio)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiophene rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antiplasmodial activity of thieno[3,2-d]pyrimidine derivatives, including 4-(pyridin-2-ylthio)thieno[3,2-d]pyrimidine. A significant investigation involved synthesizing various 4-substituted thieno[3,2-d]pyrimidines and evaluating their efficacy against Plasmodium falciparum and Plasmodium berghei. The chloro analogue of Gamhepathiopine, a derivative of thieno[3,2-d]pyrimidine, demonstrated promising results by exhibiting potent activity against the erythrocytic stage of P. falciparum and moderate toxicity on HepG2 cells. This compound also showed enhanced efficacy against the hepatic stage of P. berghei, indicating its potential for multistage antimalarial treatment strategies .

Antiviral Properties

In the realm of antiviral research, compounds based on the thieno[3,2-d]pyrimidine scaffold have been explored for their effectiveness against HIV. A study focused on the synthesis of novel pyrimidine derivatives aimed to combat drug resistance in HIV-1. The synthesized derivatives displayed excellent potency against wild-type HIV-1 strains, with some compounds achieving low EC50 values (effective concentration for 50% inhibition). These findings suggest that thieno[3,2-d]pyrimidines could serve as a foundation for developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs) that circumvent existing resistance mechanisms .

Anticancer Applications

The anticancer potential of thieno[3,2-d]pyrimidines has been extensively documented. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms. For instance, studies have shown that pyrido[2,3-d]pyrimidines exhibit significant activity against breast cancer (MCF-7) and liver cancer (HepG-2) cells by inducing apoptosis and cell cycle arrest via JNK pathway activation . Additionally, thieno[3,2-d]pyrimidines have been linked to inhibition of cyclin-dependent kinases (CDKs), which are crucial in regulating cell cycle progression. This makes them promising candidates for targeted cancer therapies .

Summary Table of Applications

Application AreaCompound ActivityTarget Organism/Cell LineKey Findings
AntimalarialPotent against P. falciparum and P. bergheiPlasmodium speciesEffective in both erythrocytic and hepatic stages
AntiviralInhibitory effects on HIV-1Wild-type HIV-1 strainsLow EC50 values indicating strong antiviral activity
AnticancerCytotoxic effects on cancer cellsMCF-7 and HepG-2 cellsInduces apoptosis and cell cycle arrest

Mechanism of Action

The mechanism of action of 4-(pyridin-2-ylthio)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Thieno[3,2-d]pyrimidine Derivatives

Substituent Variations at Position 4

The biological activity of thieno[3,2-d]pyrimidine derivatives is highly dependent on substituents at position 3. Below is a comparative analysis:

4-Oxygen-Linked Derivatives
  • Example: 1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas (e.g., compounds 2a–c) Activity: Potent VEGFR-2 inhibitors with IC50 values of 150–199 nM . Key Feature: The oxygen linker facilitates hydrogen bonding with kinase active sites.
4-Sulfur-Linked Derivatives
  • Target Compound: 4-(Pyridin-2-ylthio)thieno[3,2-d]pyrimidine Potential Activity: Predicted kinase inhibition (e.g., EGFR, VEGFR-2) due to sulfur’s electron-withdrawing effects and pyridine’s π-π stacking capability. Comparison: The thioether linkage may enhance metabolic stability compared to oxygen analogs .
4-Morpholino Derivatives
  • Example: 4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine (Compound 2a) Activity: p110α inhibitor (IC50 = 1.4 µM). Optimization led to derivative 10e, which showed 400-fold increased potency . Key Feature: Morpholino groups improve solubility and target engagement.

Substituent Variations at Position 6

Position 6 modifications are critical for anticancer activity:

6-Pyrrolidinyl-Acetylenic Derivatives
  • Example: 4,6-Disubstituted thieno[3,2-d]pyrimidines (e.g., compounds 152–157) Activity: Dual EGFR/ErbB2 inhibitors with IC50 values as low as 14 nM . Comparison: The acetylene group enables covalent binding to kinase cysteine residues, enhancing potency.
6-Aryl/Heteroaryl Derivatives
  • Example: 4-(3',4',5'-Trimethoxyanilino)-6-aryl thieno[3,2-d]pyrimidines Activity: Microtubule disruption and EGFR inhibition. Substituents like halogens or methoxy groups modulate electronic effects and cytotoxicity .

Antimicrobial Activity Comparisons

Thieno[3,2-d]pyrimidines with diverse substituents exhibit antimicrobial properties:

Methylthio and Pyrano Derivatives
  • Example: 8-Amino-5-isopropyl-2,2-dimethyl-10-(methylthio)pyrano[4,3-d]thieno[3,2-d]pyrimidines (Compounds 6, 8) Activity: Effective against Gram-positive/-negative bacteria, with some matching reference drugs like ciprofloxacin . Key Feature: Methylthio groups enhance lipophilicity and membrane penetration.
Target Compound
  • Predicted Activity : The pyridin-2-ylthio group may offer unique interactions with bacterial targets (e.g., DnaG primase) due to its aromaticity and sulfur atom .

Structure-Activity Relationship (SAR) Insights

  • Electronic Effects : Electron-withdrawing groups (e.g., pyridinylthio) at position 4 enhance kinase inhibition by stabilizing charge interactions in ATP-binding pockets .
  • Steric Effects: Bulky substituents at position 6 (e.g., trimethoxyanilino) improve selectivity for kinases like FGFR4 .

Comparative Data Table

Compound Substituent (Position 4) Biological Activity Target IC50/Activity Level Reference
4-(Pyridin-2-ylthio)thieno[3,2-d]pyrimidine Pyridin-2-ylthio Kinase inhibition (predicted) EGFR/VEGFR-2 N/A -
1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas Thieno[3,2-d]pyrimidin-4-yloxy VEGFR-2 inhibition VEGFR-2 150–199 nM
4-Morpholin-4-ylpyrido[3',2':4,5]thieno[3,2-d]pyrimidine (2a) Morpholino p110α inhibition PI3K p110α 1.4 µM
4,6-Disubstituted derivatives (152–157) Pyrrolidinyl-acetylenic Anticancer EGFR, ErbB2 14–65 nM
8-Amino-5-isopropyl-2,2-dimethyl-10-(methylthio) derivatives Methylthio Antimicrobial DnaG Comparable to ciprofloxacin

Biological Activity

4-(Pyridin-2-ylthio)thieno[3,2-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SARs).

Chemical Structure

The compound belongs to the thienopyrimidine family, known for their various pharmacological properties. The thieno[3,2-d]pyrimidine core structure is essential for its biological activity, which can be modified by substituents to enhance efficacy.

Antitumor Activity

Recent studies have demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit potent antitumor effects. For instance, compounds derived from this scaffold have shown inhibitory activity against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs) .

Table 1: Antitumor Activity of Thieno[3,2-d]pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
A1NCI-H19750.1EGFR Inhibition
B1A5490.05CDK Inhibition
B2NCI-H4600.08Apoptosis Induction

Anti-inflammatory Effects

4-(Pyridin-2-ylthio)thieno[3,2-d]pyrimidine derivatives have also been evaluated for their anti-inflammatory properties. They have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. For example, certain derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib .

Table 2: Anti-inflammatory Activity

CompoundCOX-2 IC50 (µM)Comparison DrugComparison Drug IC50 (µM)
50.04Celecoxib0.04
60.03Indomethacin0.05

Antimicrobial Activity

The antimicrobial potential of thieno[3,2-d]pyrimidine derivatives has been explored against both Gram-positive and Gram-negative bacteria. Some compounds showed superior activity compared to traditional antibiotics such as amoxicillin .

Table 3: Antimicrobial Activity

CompoundBacteria TestedMIC (µg/mL)
C1Staphylococcus aureus8
C2Escherichia coli16

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications at specific positions on the thienopyrimidine ring can significantly enhance biological activity. For example, the introduction of electron-donating groups at position 2 has been correlated with increased anti-inflammatory effects .

Case Study 1: LHRH Receptor Antagonism

A notable case involves a derivative that acts as a non-peptide antagonist for the luteinizing hormone-releasing hormone (LHRH) receptor. This compound demonstrated high binding affinity and significant in vitro antagonistic activity, suggesting potential for therapeutic applications in hormone-dependent cancers .

Case Study 2: PDE7 Inhibition

Another study focused on the discovery of phosphodiesterase (PDE) inhibitors derived from thieno[3,2-d]pyrimidine. These compounds displayed selectivity for PDE7 and showed promise in treating inflammatory diseases due to their ability to modulate cyclic nucleotide levels in cells .

Q & A

Q. Which structural modifications enhance the compound’s pharmacokinetic profile?

  • Answer : Introduce trifluoromethyl groups to improve lipophilicity and blood-brain barrier penetration . Replace the pyridinylthio group with morpholinyl or piperidinyl derivatives to reduce CYP450-mediated metabolism .

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